molecular formula C25H29N3O2S B3299615 N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899914-21-7

N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299615
CAS No.: 899914-21-7
M. Wt: 435.6 g/mol
InChI Key: RXJBLYRWEBKRRD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a spirocyclic acetamide derivative characterized by:

  • A 4-methoxyphenyl group attached to the acetamide moiety, contributing electron-donating effects via the methoxy substituent.
  • A 4-methylphenyl group at position 3 of the spiro ring, introducing steric bulk and lipophilicity.
  • A sulfanyl (-S-) linker bridging the spiro ring and acetamide, which may influence redox properties or hydrogen bonding .

Structural characterization of such compounds often employs X-ray crystallography and refinement tools like SHELXL for accurate determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-17-4-6-19(7-5-17)23-24(28-25(27-23)14-12-18(2)13-15-25)31-16-22(29)26-20-8-10-21(30-3)11-9-20/h4-11,18H,12-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJBLYRWEBKRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a compound characterized by its complex spirocyclic structure and multiple functional groups. This unique architecture suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The spirocyclic core facilitates binding to specific sites on these targets, modulating their activity and leading to various biological effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through the inhibition of specific signaling pathways.

Biological Activity Data

Activity Description
Anticancer Potential In vitro studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory The compound may reduce the production of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
Enzyme Inhibition Preliminary assays show that it can inhibit key enzymes involved in metabolic pathways, which could be relevant for drug development.

Case Studies

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that the compound binds effectively to several target enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound (Reference) Key Substituents Spiro Ring System Molecular Weight (g/mol) Notable Properties
Target Compound 4-MeOPh (electron-donating), 4-MePh (lipophilic) 1,4-diazaspiro[4.5]deca ~450 (estimated) Enhanced solubility from methoxy; steric hindrance from methyl groups
2-{[3-(4-ClPh)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-diMePh)acetamide () 4-ClPh (electron-withdrawing), 3,4-diMePh 1,4-diazaspiro[4.5]deca 433.97 Increased electrophilicity from Cl; higher steric bulk from dimethyl groups
N-(4-EtOPh)-2-({8-Et-3-[4-(2-Me-2-propanyl)Ph]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide () 4-EtOPh (electron-donating), 4-(2-Me-2-propanyl)Ph (bulky) 1,4,8-triazaspiro[4.5]deca ~500 (estimated) Ethoxy improves solubility; bulky tert-butyl substituent may limit binding pocket access
N-(4-MeOPh)-2-[(3-Ph-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide () Phenyl (electron-neutral) 1,4-diazaspiro[4.4]nona ~400 (estimated) Smaller spiro ring (4.4 vs. 4.5) alters ring strain and π-system conjugation

Key Observations :

  • Electron-donating groups (e.g., MeO, EtO) enhance solubility and may modulate receptor binding via H-bonding .
  • Spiro ring size impacts conformational flexibility; smaller rings (e.g., 4.4) may reduce steric strain but limit interaction surfaces .

Functional Group Variations in the Spiro Core

Compound (Reference) Spiro Core Modification Functional Impact
Target Compound 1,4-Diaza with methyl substituent at C8 Stabilizes spiro conformation; methyl enhances lipophilicity
N-(4-MeOPh)-2-(8-Me-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide () 2,4-Dioxo groups Introduces hydrogen-bonding sites; increases polarity (MW 345.39)
2-[(2-Aminophenyl)sulfanyl]-N-(4-MeOPh)acetamide () No spiro ring; 2-aminophenyl substituent Amino group enables stronger H-bonding but lacks conformational rigidity

Key Observations :

  • Dioxo groups () significantly alter electronic properties and intermolecular interactions, making the compound more polar and reactive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide

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